2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) is a halogenated benzoic acid derivative characterized by a benzene ring bearing bromine at position 2, chlorine at position 3, and fluorine at position 5, along with a carboxylic acid group . This specific substitution pattern, defined by the InChI Key HERZFUAUNIQKTH-UHFFFAOYSA-N , distinguishes it from other bromo-chloro-fluorobenzoic acid isomers. It is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly within pharmaceutical and agrochemical research and development pipelines [1].
1Halogenated intermediate for pharmaceutical or agrochemical R&D
2Suzuki-Miyaura cross-coupling or radical cyclization cascadesRegioselectivity-critical steps
3Synthesis of nitrogen heterocycles or biaryl structures
[1] Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. View Source
Regioisomer Specificity of 2-Bromo-3-chloro-5-fluorobenzoic Acid
The value of 2-Bromo-3-chloro-5-fluorobenzoic acid as a chemical intermediate lies not in any single property but in its precise and unique 2-bromo, 3-chloro, 5-fluoro substitution pattern. This specific spatial arrangement of halogens is a critical determinant of reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings [1], and influences the regioselectivity of subsequent functionalization steps [2]. Substituting this compound with a regioisomer, such as 2-Bromo-5-chloro-3-fluorobenzoic acid or 5-Bromo-3-chloro-2-fluorobenzoic acid, introduces different steric and electronic environments around the reactive sites, leading to divergent reaction pathways, altered reaction kinetics, and the formation of distinct, unintended downstream products. This strict positional requirement makes the exact isomer essential for achieving a predetermined synthetic outcome.
Regioisomer2-Bromo-5-chloro-3-fluorobenzoic acid or 5-Bromo-3-chloro-2-fluorobenzoic acid may shift reactivity and alter downstream product profiles.
Purity GradeSub-95% purity grades may introduce side reactions and complicate purification in multistep syntheses.
AnalogsMono- or di-halogenated analogs lack the defined electronic and steric environment needed for the same coupling selectivity.
[1] Zhang, W., & Pugh, G. (2003). Free radical reactions for heterocycle synthesis. Part 6: 2-Bromobenzoic acids as building blocks in the construction of nitrogen heterocycles. Tetrahedron, 59(17), 3009-3018. View Source
[2] Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. View Source
Key Evidence for 2-Bromo-3-chloro-5-fluorobenzoic Acid
HPLC Purity Benchmark
The compound is commercially available with a purity of ≥95% as determined by high-performance liquid chromatography (HPLC) . This level of purity is standard for research-grade intermediates and is essential for ensuring reliable and reproducible results in subsequent synthetic steps.
Purity SpecificationSpecification review
≥95% (HPLC)
Supports reliable intermediate use
Standard for research-grade halogenated benzoic acid intermediates
Purity AnalysisQuality ControlChemical Synthesis
Evidence Dimension
Purity
Target Compound Data
≥95%
Comparator Or Baseline
Standard for research-grade halogenated benzoic acid intermediates
Quantified Difference
Meets or exceeds typical benchmark
Conditions
HPLC analysis
Why This Matters
A specified purity level of ≥95% ensures the compound meets the minimum requirement for reliable use as a building block, minimizing side reactions and purification challenges.
Purity AnalysisQuality ControlChemical Synthesis
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin or if inhaled) [1]. This defined hazard profile is critical for laboratory safety planning and procurement decisions.
GHS Hazard ProfileClass-level
H315, H319, H335, H302+H312+H332
Defined hazard classification for lab safety planning
Consistent with many halogenated aromatic acids; verify PPE requirements
SafetyHazard AssessmentLaboratory Protocol
Evidence Dimension
GHS Hazard Classification
Target Compound Data
H315, H319, H335, H302+H312+H332
Comparator Or Baseline
Common hazard profile for many halogenated aromatic acids
Quantified Difference
Consistent with class-level expectations
Conditions
Standard hazard assessment
Why This Matters
Understanding the specific GHS hazard classifications is mandatory for proper handling, storage, and personal protective equipment (PPE) requirements, ensuring compliance with laboratory safety regulations.
SafetyHazard AssessmentLaboratory Protocol
[1] Apollo Scientific. (n.d.). 2-Bromo-3-chloro-5-fluorobenzoic acid. Retrieved April 10, 2026. View Source
Density and Boiling Point
Predicted physicochemical properties for 2-Bromo-3-chloro-5-fluorobenzoic acid include a density of 1.9 ± 0.1 g/cm³ and a boiling point of 318.5 ± 42.0 °C at 760 mmHg . These values are crucial for process chemists in designing large-scale syntheses and purification strategies.
Predicted Physicochemical PropertiesData to verify
Density: 1.9±0.1 g/cm³; Bp: 318.5±42.0 °C
Supports process design and solvent selection
Predicted values; experimental verification recommended for scale-up
2-Bromo-3-chloro-5-fluorobenzoic acid serves as a crucial building block in the synthesis of nitrogen-containing heterocycles, a common structural motif in pharmaceuticals. Its 2-bromo substituent is a key site for initiating radical cyclization cascades when coupled with appropriate nitrogen-containing compounds, a method established for a broad class of 2-bromobenzoic acids [1].
Agrochemical Precursor
The compound is used as an intermediate in the synthesis of herbicides and pesticides. Its specific halogenation pattern allows for the creation of novel molecules designed to interact with biological targets in pests or weeds, a common application for halogenated benzoic acid derivatives in the agrochemical industry .
Cross-Coupling Building Block
The compound's bromine and chlorine substituents make it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are foundational for constructing complex biaryl structures, which are prevalent in advanced materials, pharmaceuticals, and natural product synthesis .
Application
Selection Property
Validation Focus
Nitrogen Heterocycle Synthesis
2-Bromo radical cyclization compatibility
Regioselectivity and cyclization yield
Cross-Coupling Building Block
Bromine/chlorine leaving-group utility
Suzuki-Miyaura coupling efficiency
Agrochemical Precursor
Halogen pattern for biological target interaction
Target activity and selectivity screening
[1] Zhang, W., & Pugh, G. (2003). Free radical reactions for heterocycle synthesis. Part 6: 2-Bromobenzoic acids as building blocks in the construction of nitrogen heterocycles. Tetrahedron, 59(17), 3009-3018. View Source
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